5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one
Description
5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one is a substituted indolin-2-one derivative characterized by a bicyclic structure with amino, ethyl, and methyl substituents at positions 1, 3, and 5. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol (CAS: 135437-78-4) . The compound is notable for its role as a building block in medicinal chemistry, particularly in the design of protein degraders and kinase inhibitors. Its structural rigidity and substituent diversity make it a versatile scaffold for modulating biological activity .
Properties
IUPAC Name |
5-amino-1-ethyl-3,3,7-trimethylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-5-15-11-8(2)6-9(14)7-10(11)13(3,4)12(15)16/h6-7H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLHCPGBOIKOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2C)N)C(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the reaction of phenylhydrazine with an appropriate ketone, such as 3,3,7-trimethyl-2-butanone, in the presence of an acid catalyst like methanesulfonic acid, can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
- Mixing phenylhydrazine and the ketone in a suitable solvent (e.g., methanol).
- Adding an acid catalyst to initiate the reaction.
- Refluxing the mixture to complete the reaction.
- Purifying the product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the indolin-2-one core can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Indolin-2-one Derivatives
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties of 5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one and Analogs
Physicochemical Properties
- Solubility: The 5-amino group in this compound enhances water solubility compared to non-polar analogs like 3-isobutyl-1,3,7-trimethylindolin-2-one .
- Thermal Stability : Methyl and ethyl substituents at position 1 increase melting points (e.g., 215–217°C for 1a in ) compared to unsubstituted indolin-2-ones .
Key Research Findings and Trends
Substituent Position Matters: Activity is highly sensitive to substituent placement. For example, 5-amino derivatives show better solubility and bioactivity than 7-amino analogs .
Fluorine Incorporation : Fluorine at position 3 improves pharmacokinetic profiles but requires complex synthesis (e.g., 748808-09-5) .
Hybrid Scaffolds: Compounds like 1-(5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone () merge indolin-2-one with pyrrolopyrimidine, showing dual kinase and epigenetic modulation .
Biological Activity
5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one is a synthetic compound belonging to the indole family, characterized by its unique structure that includes an indolin-2-one core with amino, ethyl, and trimethyl substituents. Its molecular formula is C13H18N2O, with a molecular weight of 218.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. The compound's mechanism involves disrupting microbial cell membranes and inhibiting vital enzymatic processes. In vitro studies have shown that it is effective against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer progression.
Case Study: Breast Cancer Cell Line (MCF-7)
In a study evaluating the effects of this compound on MCF-7 cells:
- IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.
- Mechanism : Flow cytometry analysis indicated increased apoptosis rates, with a significant increase in early apoptotic cells observed.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and proliferation.
- Receptor Binding : It has been suggested that it binds to certain receptors that play a role in cancer cell survival and growth.
Research Applications
This compound is being studied for its potential applications in:
- Chemistry : As a building block for synthesizing more complex indole derivatives.
- Medicine : Investigated for therapeutic applications in treating infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
